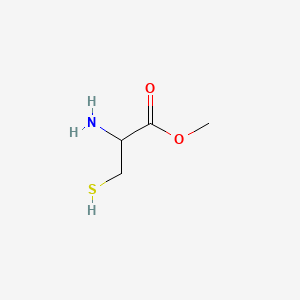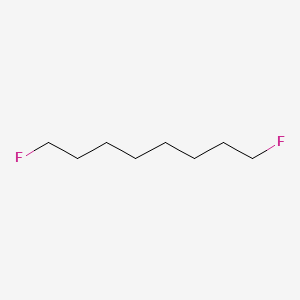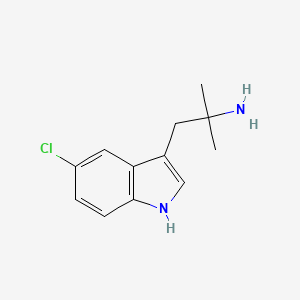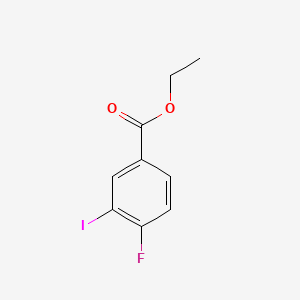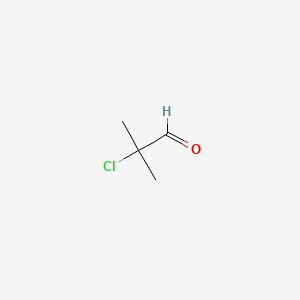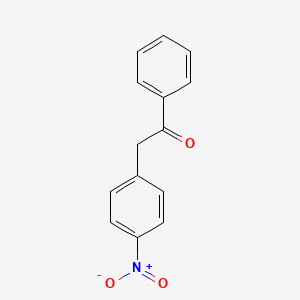
2-(4-Nitrophenyl)-1-phenylethanone
概要
説明
2-(4-Nitrophenyl)-1-phenylethanone, also known as p-Nitrophenylacetophenone or NPA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a yellow crystalline solid, which is soluble in organic solvents like acetone, ethanol, and chloroform. The molecular formula of NPA is C14H11NO3, and its molecular weight is 249.24 g/mol.
科学的研究の応用
Salt and Co-crystal Formation
Research on derivatives of 2-(4-Nitrophenyl)-1-phenylethanone has led to the formation of crystalline adducts with various acidic compounds. These have been studied for their supramolecular architectures involving extensive hydrogen bonds and other noncovalent interactions, as seen in the work of Jin, Guo, Wang, and Cui (2011).
Vasorelaxant Effects
1-Nitro-2-phenylethane, a related compound, has been identified with hypotensive and vasodilator properties. Studies have explored its mechanism of inducing vasorelaxation, focusing on its stimulation of the soluble guanylate cyclase-cGMP pathway, as described by Brito et al. (2013).
Pharmaceutical Applications
In pharmaceutical research, derivatives like BIA 3-202 have been studied as inhibitors of catechol-O-methyltransferase (COMT), an enzyme significant in the treatment of Parkinson's disease. The synthesis and characterization of these compounds are crucial for understanding their metabolic pathways and pharmacokinetics, as shown in the work of Learmonth and Freitas (2002).
Electrochemical Studies
Electrochemical studies on derivatives have been conducted to understand their behavior in pharmacologically important reactions. These studies involve examining the electroreduction products and their chemical reactions, as explored by Squella et al. (1997).
Photoreagents for Protein Crosslinking
4-Nitrophenyl ethers, including derivatives of 2-(4-Nitrophenyl)-1-phenylethanone, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. Their reactivity with amines under UV irradiation has potential applications in biochemical research, as discussed by Jelenc, Cantor, and Simon (1978).
Organic Salts and Cocrystallization
Further studies have been conducted on cocrystallization of derivatives with organic acids, leading to the formation of various organic salts. These salts are characterized by XRD, IR, and elemental analysis, providing insights into their structural and supramolecular aspects, as reported by Xu et al. (2019).
Photolabile Precursors of Inositol Phosphates
Derivatives have been synthesized as photolabile precursors of inositol phosphates, offering applications in biochemistry and cellular studies. These compounds release inositol phosphates upon photolysis, useful in studying cellular processes, as explored by Walker, Feeney, and Trentham (1989).
特性
IUPAC Name |
2-(4-nitrophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHOOGDHEALLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283961 | |
| Record name | 2-(4-nitrophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-1-phenylethanone | |
CAS RN |
3769-82-2 | |
| Record name | Ethanone, 2-(4-nitrophenyl)-1-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002607884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-nitrophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


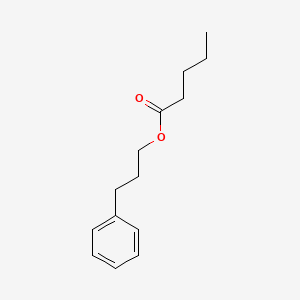
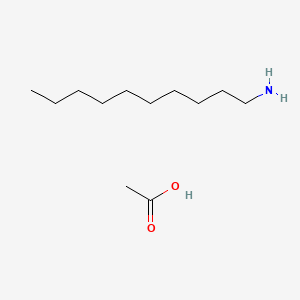
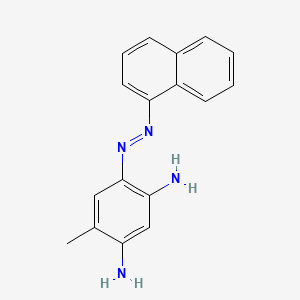
![Benzoic acid, 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-](/img/structure/B1614664.png)
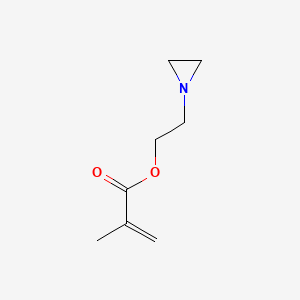
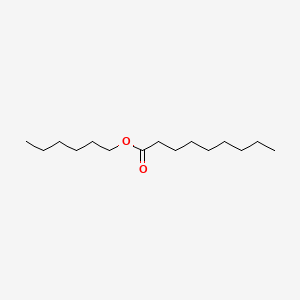
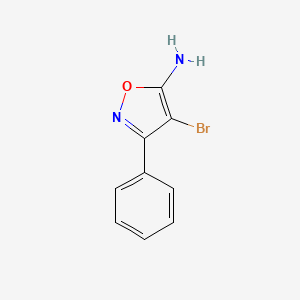
![[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1614674.png)
